molecular formula C28H22F2N4O4 B560021 PDK1 inhibitor CAS No. 1001409-50-2

PDK1 inhibitor

Número de catálogo: B560021
Número CAS: 1001409-50-2
Peso molecular: 516.5 g/mol
Clave InChI: GCWCGSPBENFEPE-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Los inhibidores de la piruvato deshidrogenasa quinasa 1 son compuestos que inhiben la actividad de la piruvato deshidrogenasa quinasa 1, una enzima que desempeña un papel crucial en el metabolismo celular. La piruvato deshidrogenasa quinasa 1 es responsable de fosforilar e inactivar la piruvato deshidrogenasa, que a su vez regula la conversión de piruvato a acetil coenzima A, un paso clave en el ciclo del ácido tricarboxílico. Al inhibir la piruvato deshidrogenasa quinasa 1, estos compuestos pueden modular el metabolismo energético celular, lo que los hace valiosos en el tratamiento de diversas enfermedades, incluido el cáncer, la diabetes y las enfermedades cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de inhibidores de la piruvato deshidrogenasa quinasa 1 a menudo implica la creación de bibliotecas de moléculas pequeñas a través de diversas rutas sintéticas. Un enfoque común es el diseño y síntesis de derivados de 3-amino-1,2,4-triazina. Estos compuestos se sintetizan utilizando un enfoque de hibridación molecular, que implica la combinación de diferentes grupos químicos para crear una biblioteca de posibles inhibidores . Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para optimizar el rendimiento y la pureza del producto final.

Métodos de producción industrial: La producción industrial de inhibidores de la piruvato deshidrogenasa quinasa 1 implica la ampliación de las rutas sintéticas utilizadas en entornos de laboratorio. Esto a menudo requiere la optimización de las condiciones de reacción para garantizar la calidad y el rendimiento constantes. Las técnicas como la cromatografía líquida de alta resolución y la espectrometría de masas se utilizan para controlar la pureza y la concentración de los inhibidores. Además, el uso de plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Pyrrolo-Pyridine Derivatives via Click Chemistry

  • Reaction : Copper(I)-catalyzed azide-alkyne cycloaddition ([3+2] cycloaddition) forms triazole-linked pyrrolo-pyridine derivatives.

  • Example : Inhibitors such as compound XXX (Table 1) exhibit PDK1 IC<sub>50</sub> values of 0.5 nM–1 μM in vitro, with cell-based IC<sub>50</sub> values of 1–10 μM .

  • Selectivity : These compounds also inhibit IKKε but show minimal cross-reactivity with unrelated kinases .

Aminoindazole-Based Inhibitors via Suzuki Coupling

  • Reaction : Suzuki-Miyaura coupling of 4-chloropyrimidine intermediates with boronic esters, followed by hydrazine-mediated cyclization .

  • Example : GSK2334470 (Table 1) binds the PDK1 hinge region via hydrogen bonds with Ser160 and Ala162, achieving nanomolar potency .

  • Optimization : Structural modifications at the pyrimidine 6-position enhance hydrophobic interactions with the PDK1 G-loop .

ATP-Competitive vs. Allosteric Inhibition

Inhibitor Type Binding Site Example Compound IC<sub>50</sub> Key Features
ATP-competitiveATP-binding cleftBX-79510–100 nMBroad-spectrum activity
AllostericPIF pocket/PH domain2-O-Bn-InsP<sub>5</sub>109 nM (K<sub>d</sub>)Binds PDK1 PH domain, blocks PLCγ1 interaction
DFG-outInactive kinase conformationCompound 7 <100 nMSelective for PDK1 Ser241 autophosphorylation
  • Allosteric Activation : PDK1-tide1 fusion peptides enhance substrate affinity by 50-fold compared to AKT(Thr-308)-tide, enabling high-throughput screening .

  • Cooperative Binding : PIP<sub>3</sub> induces PDK1 dimerization, facilitating trans-autophosphorylation at Ser241 .

Kinetic Parameters of PDK1 Substrates

  • ATP Affinity : K<sub>m</sub> = 5.6 μM .

  • Substrate Affinity : K<sub>m</sub> = 40 nM for PDK1-tide1 fusion peptide .

  • Mechanism : Rapid equilibrium random bireactant reaction, confirmed via biophysical assays .

Thermodynamic Binding Studies

  • 2-O-Bn-InsP<sub>5</sub> : Binds PDK1 PH domain with K<sub>d</sub> = 109 nM (ΔH = −4.1 kcal/mol), showing no affinity for AKT2 PH domain .

  • Crystallographic Data : Compound 7 occupies the PDK1 DFG-out pocket, disrupting T-loop phosphorylation (Ser241) .

Functional Consequences of Inhibition

  • Cellular Effects : Selective PDK1 inhibitors (e.g., compound 7 ) impair anchorage-independent growth and metastasis in 40–60% of cancer lines .

  • Biomarkers : Phospho-PDK1 Ser241 and phospho-AKT Thr308 serve as pharmacodynamic markers .

  • Synergy : MAPK4 enhances PDK1 protein synthesis, suggesting combined targeting strategies in triple-negative breast cancer .

Aplicaciones Científicas De Investigación

Colorectal Cancer

A study demonstrated that silencing PDK1 expression significantly reduced liver metastasis in colorectal cancer models. The combination of PDK1 knockdown with cryptotanshinone, an inhibitor of STAT3 phosphorylation, further inhibited metastasis and increased apoptosis in colorectal cancer cells . This suggests that targeting PDK1 could enhance therapeutic efficacy against metastatic colorectal cancer.

Multiple Myeloma

Dichloroacetate (DCA), a known PDK1 inhibitor, has been shown to induce apoptosis in multiple myeloma cells without affecting normal peripheral blood mononuclear cells (PBMCs). In vitro studies indicated that DCA treatment led to increased reactive oxygen species (ROS) production and activation of caspase-3, which are markers of apoptosis . The findings highlight the potential of DCA as a selective therapeutic agent for multiple myeloma patients.

Other Cancer Types

PDK1 inhibitors have been investigated across various cancer types, including gliomas and breast cancer. Clinical trials are ongoing to evaluate the safety and efficacy of these inhibitors in combination with other therapies . The selective targeting of PDK1 may provide a strategic advantage over broader inhibitors that affect multiple pathways.

Table 1: Summary of Case Studies on PDK1 Inhibitors

Study Cancer Type Inhibitor Findings Clinical Implications
Colorectal CancerCryptotanshinone + PDK1 knockdownReduced liver metastasis; increased apoptosisPotential for combination therapy
Multiple MyelomaDichloroacetateInduced apoptosis; minimal effects on normal cellsSelective therapeutic option for myeloma
Various CancersSelective PDK1 inhibitorsInhibition of anchorage-independent growth; reduced invasionPromising for targeted therapies

Challenges and Future Directions

Despite the promising results from preclinical studies, several challenges remain in the clinical application of PDK1 inhibitors:

  • Selectivity : Many available inhibitors lack specificity, leading to off-target effects. The development of highly selective inhibitors is crucial for minimizing side effects while maximizing therapeutic benefits .
  • Resistance Mechanisms : Tumor cells may develop resistance to PDK1 inhibition through alternative survival pathways. Combination therapies that target multiple pathways may be necessary to overcome this challenge .
  • Biomarker Development : Identifying biomarkers predictive of response to PDK1 inhibitors will be essential for patient stratification in clinical trials .

Mecanismo De Acción

El mecanismo de acción de los inhibidores de la piruvato deshidrogenasa quinasa 1 implica la inhibición de la actividad de la piruvato deshidrogenasa quinasa 1, lo que evita la fosforilación e inactivación de la piruvato deshidrogenasa. Esto conduce a un aumento en la conversión de piruvato a acetil coenzima A, mejorando el ciclo del ácido tricarboxílico y la fosforilación oxidativa . Los objetivos moleculares de estos inhibidores incluyen el sitio activo de la piruvato deshidrogenasa quinasa 1 y otras proteínas reguladoras involucradas en el metabolismo celular .

Actividad Biológica

Phosphoinositide-dependent kinase 1 (PDK1) is a pivotal regulator in various cellular processes, particularly in cancer biology. As a member of the AGC kinase family, PDK1 activates several downstream kinases, including AKT, which are crucial for cell survival, proliferation, and metabolism. The development of selective PDK1 inhibitors has opened new avenues for therapeutic interventions in cancer and other diseases. This article explores the biological activity of PDK1 inhibitors, highlighting their mechanisms, efficacy in preclinical and clinical studies, and potential applications.

PDK1 functions by phosphorylating a conserved threonine residue in the activation loop of AGC kinases, which is essential for their activation. This phosphorylation event is critical for the regulation of several signaling pathways involved in oncogenesis and cell survival. The inhibition of PDK1 disrupts these pathways, leading to decreased activity of downstream targets such as AKT, which can induce apoptosis and inhibit tumor growth.

Selective PDK1 Inhibitors

Recent research has identified various selective PDK1 inhibitors that exhibit distinct binding properties and mechanisms:

  • Compound 7 : This inhibitor uniquely binds to the inactive conformation of PDK1 (DFG-out), selectively inhibiting T-loop phosphorylation at Ser-241. It has shown promise in impairing anchorage-independent growth and migration in cancer cell lines .
  • Dichloroacetate (DCA) : Initially studied for its metabolic effects, DCA has been reported to induce apoptosis in multiple myeloma (MM) cells through PDK1 inhibition. It demonstrated dose-dependent cytotoxicity while sparing normal cells .

Efficacy in Cancer Models

Several studies have demonstrated the efficacy of PDK1 inhibitors across various cancer types:

  • Multiple Myeloma : Inhibition of PDK1 using DCA led to significant apoptosis in MM cell lines and primary cells, with minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This indicates a therapeutic window for targeting PDK1 in hematological malignancies .
  • Breast Cancer : Co-targeting PDK1 and AKT has been shown to effectively repress tumor growth driven by MAPK4 signaling in triple-negative breast cancer (TNBC) models. This suggests that dual inhibition may enhance therapeutic outcomes .

Case Studies

The following table summarizes key findings from research studies on the biological activity of PDK1 inhibitors:

Study ReferenceCompoundCancer TypeMechanismKey Findings
DCAMultiple MyelomaInduces apoptosisDose-dependent cytotoxicity observed; minimal effect on normal cells
Compound 7Breast CancerInhibits T-loop phosphorylationImpairs anchorage-independent growth; effective against MAPK4 signaling
AZD7545Various CancersSelective inhibition of PDK1Expected to enter clinical trials; demonstrates potential as a therapeutic target

Pharmacological Insights

The pharmacological characterization of PDK1 inhibitors reveals their potential as targeted therapies. Genetic studies have shown that loss of PDK1 results in decreased kinase activity across multiple pathways, underscoring its role as a "master regulator" within the AGC family . Furthermore, profiling studies indicate that selective inhibition can lead to significant effects on tumorigenesis without broadly affecting normal cellular functions.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to validate PDK1 inhibitor specificity in cellular models?

Methodological Answer:

  • Perform kinase profiling assays to assess off-target effects. For example, BX-795 inhibits PDK1 (IC₅₀ = ~10 nM) but also targets TBK1 and IKKε, requiring validation via siRNA knockdown or rescue experiments with constitutively active PDK1 .
  • Use phospho-specific antibodies (e.g., p-Akt Thr308) to confirm downstream pathway inhibition. GSK2334470 reduces Akt phosphorylation by >80% at 2 μM in melanoma models .
  • Combine with PDK1-deficient cell lines (e.g., PDK1 hypomorphic mice-derived cells) to confirm on-target effects .

Q. How do PDK1 inhibitors modulate the PI3K/Akt/mTOR pathway in cancer research?

Methodological Answer:

  • PDK1 inhibitors block Akt activation by preventing phosphorylation at Thr307. For example, MP7 (HY-14440) reduces Akt activity by 70% in NSCLC cells, measured via immunoblotting .
  • Assess cross-talk with MAPK pathways : Dual MEK/PDK1 inhibitors (e.g., compound 9za) synergize with PD0325901 (MEK inhibitor) to induce apoptosis in lung cancer models .
  • Monitor metabolic effects via Seahorse assays , as PDK1 inhibition alters glycolysis (e.g., dichloroacetate (DCA) reduces lactate production by 50% in Taxol-resistant oral cancer cells) .

Q. What are the standard assays for evaluating this compound efficacy in vitro?

Methodological Answer:

  • Kinase activity assays : Use recombinant PDK1 and Akt substrates (IC₅₀ values for GSK2334470 = 10–30 nM) .
  • Anchorage-independent growth assays : BX-795 reduces colony formation by 60–80% in breast cancer cell lines .
  • Apoptosis assays : OSU-03012 increases caspase-3/7 activity by 3-fold in glioblastoma models .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound efficacy across cancer types?

Methodological Answer:

  • Analyze tissue-specific PDK1 expression (e.g., PDK1 is overexpressed in melanoma but not pancreatic cancer) .
  • Investigate compensatory pathways : MAPK4 activation rescues PDK1/Akt inhibition in prostate cancer, requiring co-targeting with MK2206 (Akt inhibitor) .
  • Use patient-derived xenografts (PDX) to model heterogeneity. For example, MP7 shows variable IC₅₀ values (0.2–5 μM) across 60 cancer cell lines .

Q. What experimental designs are optimal for studying this compound resistance mechanisms?

Methodological Answer:

  • Generate long-term resistant clones via gradual dose escalation (e.g., Taxol-resistant oral cancer cells upregulate PDK1 mRNA by 4-fold) .
  • Perform RNA-seq to identify upregulated bypass pathways (e.g., mTORC1 activation in PDK1-inhibited cells) .
  • Test combination therapies : Co-treatment with DCA and Taxol reduces tumor volume by 90% in resistant xenografts .

Q. How should researchers validate this compound binding modes and structural interactions?

Methodological Answer:

  • Conduct molecular docking studies using PDK1’s kinase domain (PDB ID: 1W1G). Virtual screening identified a novel inhibitor (IC₅₀ = 200 nM) with >90% binding similarity to ATP .
  • Use surface plasmon resonance (SPR) to measure binding kinetics. BAG-956 shows KD = 8 nM for PDK1 .
  • Validate via mutagenesis : Replace Ser241 in PDK1’s activation loop to disrupt inhibitor binding .

Q. What in vivo models are suitable for assessing this compound toxicity and efficacy?

Methodological Answer:

  • PDK1 hypomorphic mice : Exhibit 80–90% PDK1 reduction without lethal cardiac phenotypes, ideal for toxicity studies .
  • Metastasis models : this compound GSK2334470 delays melanoma metastasis by >50% in syngeneic mouse models .
  • Monitor glucose metabolism : DCA-treated mice show reduced blood lactate levels (1.5 mM vs. 3.2 mM in controls) .

Propiedades

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCGSPBENFEPE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678515
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001409-50-2
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.